BenchChemオンラインストアへようこそ!

Defensin-B3

Antimicrobial peptides Beta-defensin Membrane electrostatics

Defensin-B3 (OaDefB3) is the sole commercially available platypus β-defensin from the non-venom Defensin-B subfamily. Its 38-residue scaffold, +4 net charge, and pI 7.81 distinguish it from human β-defensin 3 (+11 charge, pI 10.08) and venom-derived OvDLPs. This uniqueness makes it irreplaceable for structure–activity relationship studies, monotreme innate immunity research, and evolutionary comparisons of antimicrobial defense versus venom toxicity. Supplied as recombinant E. coli expressed protein with optional His-tag, it serves as a critical positive control for ELISA, Western Blot, and antimicrobial assays. Procure the only authentic platypus β-defensin scaffold to ensure experimental validity.

Molecular Formula
Molecular Weight
Cat. No. B1577164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-B3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-B3 Procurement Guide: Sourcing and Baseline Characterization of a Platypus Beta-Defensin


Defensin-B3 (OaDefB3, UniProt P0C8A7) is a 38-amino-acid, cysteine-rich cationic antimicrobial peptide belonging to the beta-defensin family, originally identified from the platypus (Ornithorhynchus anatinus) genome [1]. With a molecular mass of 4,237 Da, a net charge of +4, and three intramolecular disulfide bonds (C1–C5, C2–C4, C3–C6), it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as inferred by sequence homology to other beta-defensins [1][2]. The peptide is supplied as a recombinant protein expressed in E. coli, with optional His-tag, and is primarily intended for research applications including ELISA, Western Blot, and antimicrobial susceptibility testing . Defensin-B3 represents the only commercially available platypus beta-defensin from the Defensin-B subfamily, offering a unique monotreme-derived scaffold distinct from human beta-defensins (e.g., hBD3) and platypus venom defensin-like peptides (OvDLPs) such as DLP-1 and Int-DLP .

Why Generic Beta-Defensin Substitution Cannot Replace Defensin-B3 for Monotreme-Specific Research


Generic substitution of Defensin-B3 with human beta-defensin 3 (hBD3) or other mammalian beta-defensins is scientifically unsound for studies requiring a monotreme-derived scaffold. Defensin-B3 differs from hBD3 in key physicochemical parameters: it is 7 amino acids shorter (38 vs. 45 residues), carries a substantially lower net charge (+4 vs. +11), and has a markedly different isoelectric point (pI 7.81 vs. 10.08) [1][2]. These differences alter electrostatic interactions with microbial membranes and may affect salt sensitivity and target selectivity [3]. Furthermore, Defensin-B3 belongs to a distinct evolutionary clade of platypus beta-defensins that are genomically adjacent to venom OvDLP genes and share unique sequence motifs not found in eutherian defensins [4]. Interchanging Defensin-B3 with hBD3 or the venom-derived Int-DLP would confound structure–activity relationship (SAR) studies and evolutionary immunology investigations that specifically require the non-venom, monotreme beta-defensin scaffold.

Defensin-B3 Differentiation Evidence: Quantitative Physicochemical and Genomic Comparison Against Closest Analogs


Net Charge Deficit of Defensin-B3 vs. hBD3: Quantitative Charge Comparison Driving Differential Membrane Interaction Potential

Defensin-B3 carries a net charge of +4 at physiological pH (calculated pI 7.81) [1], compared to +11 for human beta-defensin 3 (hBD3; pI 10.08) [2]. This 7-unit charge deficit means Defensin-B3 has 64% fewer net cationic residues than hBD3. Since electrostatic attraction to anionic bacterial membranes is a primary determinant of defensin antimicrobial potency, this quantitative charge difference predicts substantially altered membrane-binding kinetics and target selectivity compared to hBD3 [3]. Within the platypus defensin family, Defensin-B3 is also less cationic than Defensin-B6 (net charge +7; pI 9.16) [4].

Antimicrobial peptides Beta-defensin Membrane electrostatics Cationicity

Defensin-B3 Sequence Length and Molecular Weight Differentiation vs. hBD3 and Platypus Defensin-B6

Defensin-B3 comprises 38 amino acids with a molecular mass of 4,237 Da [1], compared to 45 amino acids (5,161 Da) for hBD3 [2] and 57 amino acids (6,639 Da) for the related platypus Defensin-B6 [3]. The 7-residue truncation relative to hBD3 corresponds to a 16% shorter sequence and an 18% lower molecular weight. This size differential is structurally significant: hBD3 crystallographic/NMR studies have shown that the N-terminal α-helical segment preceding the triple-stranded β-sheet is critical for both antimicrobial potency and chemotactic activity [4]. Defensin-B3 lacks residues at positions homologous to hBD3's N-terminal extension, potentially altering its folding dynamics, disulfide bond geometry, and receptor-binding surfaces. Importantly, the 38-residue length is also distinct from venom-derived platypus DLPs, which range from 42 to 68 residues [5].

Peptide engineering Mass spectrometry Disulfide bonding Defensin scaffold

Hydrophobicity Profile Divergence: Defensin-B3 GRAVY Score Comparison Against hBD3 and Platypus Defensin-B6

The grand average of hydropathicity (GRAVY) score of Defensin-B3 is -0.276 [1], indicating moderate hydrophilicity. This value is intermediate between the more hydrophilic hBD3 (GRAVY -0.70) [2] and the highly hydrophilic Defensin-B6 (GRAVY -1.047) [3]. Hydrophobicity is a key determinant of antimicrobial peptide selectivity: increased hydrophobicity generally enhances membrane permeabilization but also elevates mammalian cytotoxicity and hemolytic activity [4]. The moderate hydrophobicity of Defensin-B3 suggests it occupies a distinct position in the hydrophobicity–activity–toxicity landscape compared to hBD3 and Defensin-B6. Specifically, Defensin-B3's GRAVY score is 0.424 units higher (less hydrophilic) than hBD3, which may translate to differential membrane insertion depth and pore-forming kinetics, while being 0.771 units lower (more hydrophilic) than Defensin-B6, predicting lower non-specific membrane disruption [4].

Hydrophobicity Membrane permeabilization Hemolysis Therapeutic index

Genomic Context and Evolutionary Provenance: Defensin-B3 as a Non-Venom, Monotreme-Specific Beta-Defensin

Defensin-B3 is located within the platypus beta-defensin gene cluster on chromosome X2, adjacent to the venom OvDLP genes (DLP-1, DLP-2, and the Int-DLP precursor) that arose through gene duplication and functional diversification of ancestral beta-defensins [1]. Critically, while OvDLPs such as DLP-1 and Int-DLP are expressed predominantly in the crural venom gland and function as venom components with neurotoxic and membrane-lytic activities, Defensin-B3 is a non-venom defensin expressed in immune-relevant tissues (spleen, kidney, lung, testis) and is predicted to function in innate antimicrobial defense [1][2]. Experimentally, Int-DLP (the closest structurally characterized platypus defensin, 68 residues, PDB 2MN3) exhibits potent antimicrobial activity against S. aureus and P. aeruginosa but does not inhibit E. coli growth, whereas hBD3 (the closest eutherian ortholog) displays broad-spectrum activity against all three species [3][4]. Defensin-B3, by virtue of its distinct genomic location and expression profile outside the venom gland, represents a unique scaffold for dissecting the evolutionary divergence between antimicrobial defensins and venom-derived defensin-like peptides within the same species [1].

Comparative genomics Defensin evolution Venom diversification Gene duplication

Defensin-B3 Application Scenarios: Research Applications Driven by Monotreme-Specific Scaffold Properties


Evolutionary Immunology: Comparative Structure–Activity Studies of Antimicrobial vs. Venom Defensin Lineages

Defensin-B3 serves as a critical non-venom monotreme comparator for experiments dissecting how beta-defensin gene duplication gave rise to functionally divergent venom OvDLPs. Its 38-residue scaffold (vs. 68-residue Int-DLP) and non-venom tissue expression profile enable studies that map specific sequence motifs responsible for the transition from antimicrobial defense to venom toxicity within a single species genome [1][2]. Researchers comparing Defensin-B3 with Int-DLP or DLP-2 can isolate the contributions of N-terminal charge clusters, disulfide bond topology, and hydrophobicity to functional specialization.

Antimicrobial Peptide Engineering: Scaffold Optimization Using a Low-Cationicity Beta-Defensin Template

With a net charge of only +4, Defensin-B3 provides a unique low-cationicity starting scaffold for engineering peptides with altered membrane selectivity. Unlike hBD3 (+11) or Defensin-B6 (+7), Defensin-B3's moderate charge permits systematic residue substitution studies to incrementally increase cationicity and map the charge–activity relationship without the confounding effects of the high baseline charge present in other defensins [1][3]. This scaffold is particularly valuable given published evidence that tuning the overall hydrophobicity and charge of beta-defensin analogues can reduce cytotoxicity while preserving antimicrobial properties [3].

Monotreme Immune Biology: Tissue-Specific Expression Profiling and Host Defense Peptide Mapping

Defensin-B3 is expressed at low levels in spleen, kidney, lung, and testis, distinct from both venom-gland-enriched OvDLPs and the skin/tonsil-enriched hBD3 expression pattern [1][2]. This tissue distribution makes Defensin-B3 a specific probe for studying monotreme innate immunity outside the venom system, and recombinant Defensin-B3 can serve as a positive control for ELISA, Western Blot, and immunohistochemistry in platypus tissue surveys aimed at cataloguing the full repertoire of monotreme host defense peptides .

Structural Biology: NMR and Crystallographic Studies of a Non-Human Beta-Defensin Fold Variant

The 38-residue Defensin-B3, with its three disulfide bonds and lower sequence identity to human defensins (<40% to hBD3), offers a structurally divergent beta-defensin fold for NMR or X-ray crystallography studies [1]. Comparing its tertiary structure with the solved hBD3 structure (PDB 1KJ6) and the Int-DLP structure (PDB 2MN3) would provide critical insights into how truncation of the N-terminal segment and altered charge distribution affect the triple-stranded antiparallel β-sheet architecture characteristic of beta-defensins [4][5].

Quote Request

Request a Quote for Defensin-B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.